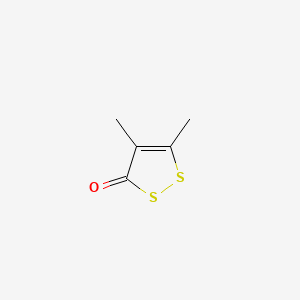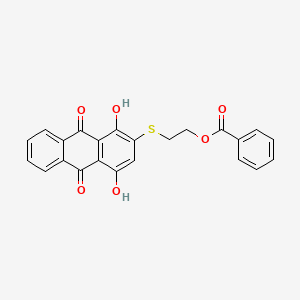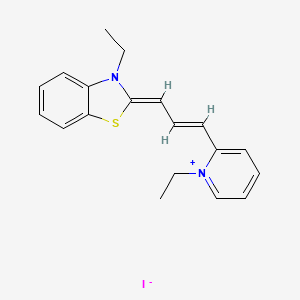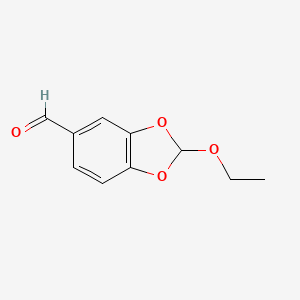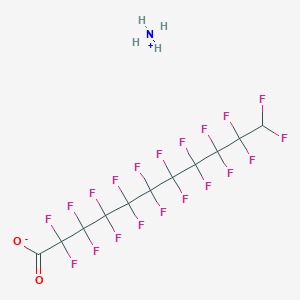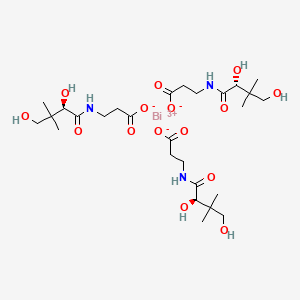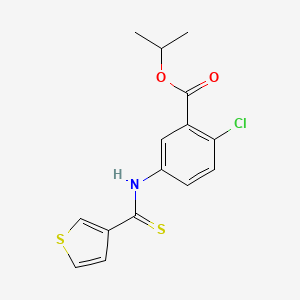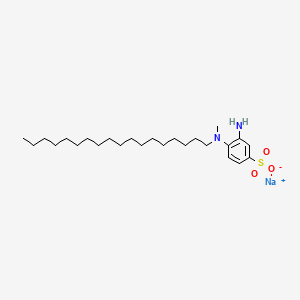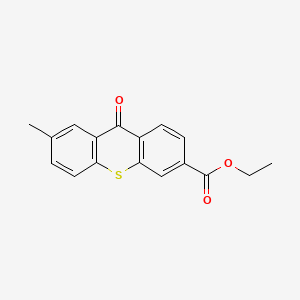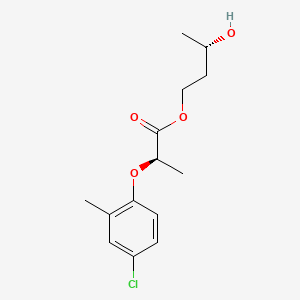
3-Hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate is a chemical compound known for its unique structure and properties
Méthodes De Préparation
The synthesis of 3-Hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate involves several steps. The primary synthetic route includes the reaction of 4-chloro-2-methylphenol with propionic acid to form 2-(4-chloro-2-methylphenoxy)propionic acid. This intermediate is then esterified with 3-hydroxybutanol under specific reaction conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studies explore its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research investigates its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with molecular targets, such as enzymes or receptors. It may inhibit or activate specific pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-Hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate can be compared with similar compounds, such as:
2-(4-chloro-2-methylphenoxy)propionic acid: This compound is an intermediate in the synthesis of the final product.
4-chloro-2-methylphenol: A precursor used in the initial steps of the synthesis.
3-hydroxybutanol: Another precursor used in the esterification step. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
40390-12-3 |
|---|---|
Formule moléculaire |
C14H19ClO4 |
Poids moléculaire |
286.75 g/mol |
Nom IUPAC |
[(3S)-3-hydroxybutyl] (2R)-2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C14H19ClO4/c1-9-8-12(15)4-5-13(9)19-11(3)14(17)18-7-6-10(2)16/h4-5,8,10-11,16H,6-7H2,1-3H3/t10-,11+/m0/s1 |
Clé InChI |
RIUWAQXPPSBCQL-WDEREUQCSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)Cl)O[C@H](C)C(=O)OCC[C@H](C)O |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



